molecular formula C11H10FN5O2 B12557185 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine CAS No. 192441-26-2

5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine

Cat. No.: B12557185
CAS No.: 192441-26-2
M. Wt: 263.23 g/mol
InChI Key: UMKGCKUTZKVSMN-UHFFFAOYSA-N
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Description

Preparation Methods

The preparation of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves several synthetic routes and reaction conditions. One common method includes the use of methanol solution of sodium methylate and malonic methyl ester nitrile, which undergoes a ring-closure reaction with guanidine salt. The process involves multiple steps, including the recovery of by-products, concentration, and nitrosation reactions using dilute formic acid solution .

Chemical Reactions Analysis

5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include sodium nitrite for nitrosation and dilute formic acid for nitrosation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the synthesis of various derivatives that have shown potential anti-tubercular activities. These derivatives are designed to target specific enzymes in Mycobacterium tuberculosis, making them valuable in the development of anti-TB drugs .

Mechanism of Action

The mechanism of action of 5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine involves its interaction with molecular targets and pathways in biological systems. It is believed to act on specific enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleotides. By inhibiting this enzyme, the compound can disrupt the replication of certain microorganisms .

Comparison with Similar Compounds

5-Nitroso-6-(4-fluorobenzyloxy)pyrimidine-2,4-diamine can be compared with other similar compounds, such as 6-Cyclohexylmethyloxy-5-nitroso-pyrimidine-2,4-diamine. While both compounds belong to the same class of aminopyrimidines, they differ in their substituents and specific applications.

Properties

CAS No.

192441-26-2

Molecular Formula

C11H10FN5O2

Molecular Weight

263.23 g/mol

IUPAC Name

6-[(4-fluorophenyl)methoxy]-5-nitrosopyrimidine-2,4-diamine

InChI

InChI=1S/C11H10FN5O2/c12-7-3-1-6(2-4-7)5-19-10-8(17-18)9(13)15-11(14)16-10/h1-4H,5H2,(H4,13,14,15,16)

InChI Key

UMKGCKUTZKVSMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC(=NC(=C2N=O)N)N)F

Origin of Product

United States

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